molecular formula C11H9F3N4O B2595403 4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 240115-93-9

4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B2595403
CAS No.: 240115-93-9
M. Wt: 270.215
InChI Key: QEMDFZZKBIGGCU-UHFFFAOYSA-N
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Description

4-{[(2-Pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a trifluoromethyl (-CF₃) group at position 5 and a (2-pyridinylmethyl)amino substituent at position 2. Pyrazolones are heterocyclic compounds with a five-membered ring containing two adjacent nitrogen atoms, often studied for their diverse chemical and biological properties. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability, while the pyridinylmethyl moiety may improve solubility or coordination capacity due to its aromatic nitrogen . This compound is part of a broader class of fluorinated pyrazolones, which are explored for applications in medicinal chemistry, materials science, and sensor technologies .

Properties

IUPAC Name

4-(pyridin-2-ylmethyliminomethyl)-5-(trifluoromethyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)9-8(10(19)18-17-9)6-15-5-7-3-1-2-4-16-7/h1-4,6H,5H2,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLYLZXADKAZGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one , with the CAS number 240115-94-0, belongs to the pyrazole class of compounds. This article delves into its biological activities, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₉F₃N₄O
  • Molecular Weight : 270.21 g/mol
  • Physical State : Solid
  • Purity : >95% .

Biological Activity Overview

Research has indicated that compounds containing the pyrazole moiety exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound has been studied for its potential as an inhibitor in various enzymatic pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against various bacterial strains and fungi.

Microbial Strain Inhibition Zone (mm) Reference
E. coli15
S. aureus18
C. albicans12

Anticancer Activity

The compound has shown promise in anticancer research, particularly through its role as a dihydroorotate dehydrogenase (DHODH) inhibitor. DHODH is crucial in the de novo synthesis of pyrimidines, making it a target for cancer therapy.

  • Mechanism of Action : Inhibition of DHODH leads to reduced proliferation of cancer cells by limiting nucleotide availability.

Case Study: A study involving pyrazole derivatives reported significant inhibition of cancer cell lines with IC50 values indicating potent activity against leukemia and breast cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives can be influenced by modifications to their structure. The presence of trifluoromethyl groups and pyridine moieties enhances their lipophilicity and bioavailability, thereby improving their efficacy as therapeutic agents.

Key Findings from SAR Studies:

  • Trifluoromethyl Group : Increases metabolic stability and enhances binding affinity to target enzymes.
  • Pyridine Substitution : Contributes to improved solubility and interaction with biological targets .

Scientific Research Applications

Tyrosine Kinase Inhibition

One of the most significant applications of this compound is its role as an inhibitor of tyrosine kinases, which are crucial in regulating various cellular processes including cell proliferation and differentiation. The inhibition of these kinases is particularly relevant in the treatment of neoplastic diseases such as leukemia. The compound has shown efficacy against specific tyrosine kinases, including Bcr-Abl, which is associated with chronic myelogenous leukemia (CML) .

Anticancer Activity

Research indicates that compounds similar to 4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one exhibit anticancer properties by interfering with cancer cell signaling pathways. This action can lead to reduced proliferation of cancer cells and enhanced apoptosis .

Neuroprotective Effects

Studies have suggested that certain pyrazolone derivatives can possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. The mechanism may involve the modulation of oxidative stress and inflammatory responses in neuronal cells .

Case Studies

  • Inhibition of Bcr-Abl Tyrosine Kinase
    • A study demonstrated that the compound effectively inhibits the Bcr-Abl fusion protein's activity, which is pivotal in the pathogenesis of CML. The compound's interaction with the active site of the kinase was characterized through molecular docking studies, confirming its potential as a therapeutic agent .
  • Antitumor Activity Evaluation
    • In vitro tests revealed that this compound significantly reduces the viability of various cancer cell lines by inducing cell cycle arrest and apoptosis. The results underline its potential utility as an anticancer drug candidate .

Summary Table of Applications

Application AreaDescriptionReferences
Tyrosine Kinase InhibitionInhibits key kinases involved in cancer progression, particularly Bcr-Abl
Anticancer ActivityReduces cancer cell proliferation and induces apoptosis
Neuroprotective EffectsModulates oxidative stress and inflammation in neuronal cells

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl Group: Compounds with -CF₃ (e.g., ) exhibit enhanced thermal stability and resistance to oxidation compared to non-fluorinated analogs. The -CF₃ group also increases electrophilicity, facilitating nucleophilic attacks at the pyrazolone carbonyl .
  • Amino Substituents: The (2-pyridinylmethyl)amino group in the target compound provides a chelating site for metal ions, unlike aryl-amino analogs (e.g., ), which prioritize hydrophobic interactions .

Physicochemical Properties

  • Solubility: The (2-pyridinylmethyl)amino group enhances aqueous solubility compared to purely aromatic analogs (e.g., ) due to polar nitrogen lone pairs .
  • Crystal Packing: Substituents influence molecular planarity. For instance, benzothiazole-containing analogs () exhibit non-planar conformations due to steric clashes, whereas simpler aryl-amino derivatives () adopt planar arrangements .
  • Thermal Stability : Trifluoromethylated compounds (e.g., ) show higher decomposition temperatures (>250°C) compared to methoxymethyl analogs (~200°C) .

Q & A

Q. What synthetic routes are recommended for preparing 4-{[(2-pyridinylmethyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one?

Methodological Answer: The compound can be synthesized via condensation reactions involving pyrazolone precursors and functionalized amines. A general procedure involves:

  • Reacting 5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one derivatives with 2-pyridinylmethylamine under reflux in ethanol or DMF.
  • Using K₂CO₃ as a base to facilitate nucleophilic substitution or imine formation .
  • Purification via recrystallization from DMF/EtOH (1:1) mixtures to isolate the product .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • HPLC : Employ reverse-phase HPLC with ammonium acetate buffer (pH 6.5) for purity assessment .
  • FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹, NH stretches) .
  • X-ray crystallography : Resolve stereochemistry and confirm the Z/E configuration of the methyleneamino group .
  • pKa determination : Use potentiometric titration (predicted pKa ~7.68 for analogous pyrazol-3-ones) .

Q. How can researchers optimize reaction yields during synthesis?

Methodological Answer:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Stoichiometry : Use 1.1–1.2 equivalents of alkylating agents (e.g., RCH₂Cl) to drive reactions to completion .
  • Temperature control : Reflux conditions (e.g., 80–100°C) enhance reaction rates while avoiding decomposition .

Advanced Research Questions

Q. How can data discrepancies in reaction yields or purity be systematically addressed?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent, temperature, catalyst) and identify critical parameters .
  • Cross-validation : Compare HPLC purity data with NMR integration (e.g., ¹H/¹³C NMR for residual solvents) .
  • Reaction monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and byproducts .

Q. What are the environmental stability and degradation pathways of this compound?

Methodological Answer:

  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C and monitor degradation via HPLC .
  • Photolysis : Use UV-Vis irradiation (254–365 nm) to assess photodegradation products .
  • Biotic transformation : Incubate with soil or microbial cultures to identify metabolites via HRMS .

Q. How can computational methods aid in predicting the compound’s reactivity or biological activity?

Methodological Answer:

  • DFT calculations : Model the electrophilicity of the trifluoromethyl group and methyleneamino moiety to predict nucleophilic attack sites .
  • Molecular docking : Screen against target proteins (e.g., kinases) using PyMOL or AutoDock to hypothesize binding modes .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with experimental bioactivity data .

Q. What strategies resolve challenges in crystallizing this compound for structural analysis?

Methodological Answer:

  • Solvent screening : Test mixtures like DMSO/EtOH or acetone/water to induce slow crystallization .
  • Temperature gradients : Gradually cool saturated solutions from 50°C to 4°C to form high-quality crystals .
  • Additive use : Introduce trace amounts of ionic liquids (e.g., [BMIM][BF₄]) to modulate crystal growth .

Q. How can regioselectivity issues during functionalization of the pyrazol-3-one core be mitigated?

Methodological Answer:

  • Protecting groups : Temporarily block the NH group with Boc or Fmoc to direct electrophilic substitution to the 5-position .
  • Catalytic control : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective arylations .
  • Steric effects : Introduce bulky substituents on the pyridine ring to favor specific reaction pathways .

Methodological Tables

Q. Table 1. Key Physicochemical Properties (Predicted)

PropertyValueReference
Density1.25±0.1 g/cm³
Boiling Point413.5±55.0 °C
pKa7.68±0.20

Q. Table 2. Recommended Analytical Conditions

TechniqueParametersApplication
HPLCC18 column, 0.1% TFA/ACN gradientPurity assessment
FTIRATR mode, 400–4000 cm⁻¹Functional group analysis
X-rayMo-Kα radiation (λ = 0.71073 Å)Structural confirmation

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